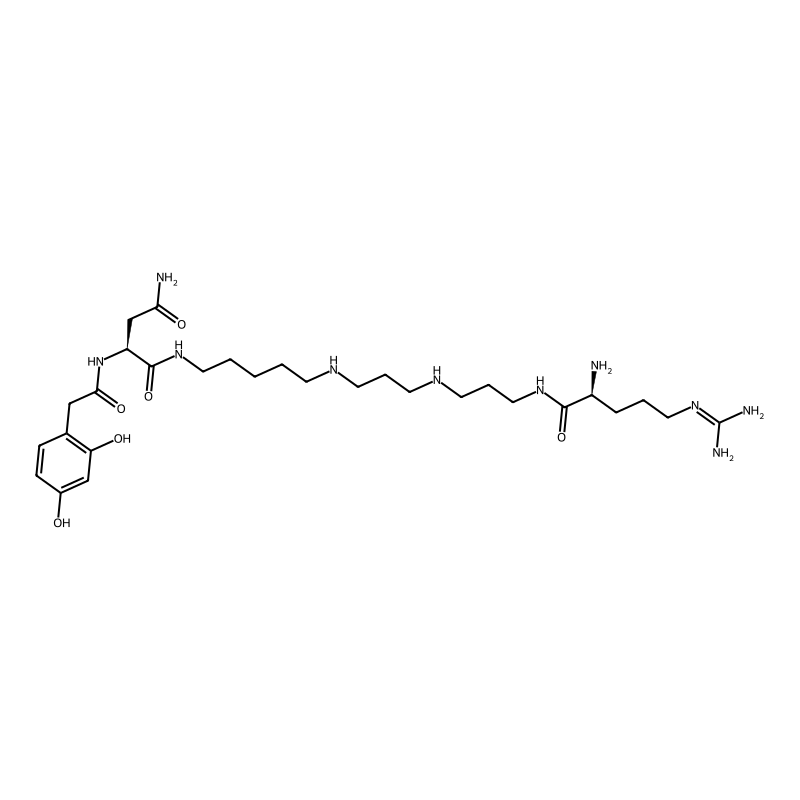Argiotoxin 636

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Argiotoxin 636 is a polyamine toxin derived from the venom of the spider Argiope lobata. Its molecular formula is , with a molecular weight of approximately 636.8 g/mol. This compound is characterized by its complex structure, which includes multiple functional groups such as amines and hydroxyls, contributing to its biological activity as a potent antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDA receptor) .
- Oxidation: This reaction can yield oxidized derivatives of Argiotoxin 636.
- Reduction: Reduction processes may lead to the formation of different amine derivatives.
- Substitution: Utilizing various nucleophiles, substitution reactions can produce several analogs .
Common reagents in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of the compound into various derivatives .
Argiotoxin 636 exhibits significant biological activity by antagonizing the actions of glutamate, a key neurotransmitter in the central nervous system. Its primary mechanism involves blocking ion channels associated with NMDA receptors, thereby inhibiting excitatory neurotransmission. This action is particularly relevant in neuropharmacology for potential therapeutic applications:
The synthesis of Argiotoxin 636 has been achieved through conventional solution-phase chemistry. The process typically involves the systematic modification of specific amino acid residues within its structure. Key steps include:
- Solid-phase synthesis: This method allows for easier purification of highly polar polyamine structures.
- Purification Techniques: Advanced techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate and purify the synthesized compound .
While industrial production methods are not widely reported, laboratory synthesis can be scaled up if necessary for research purposes .
Argiotoxin 636 has several applications in scientific research, particularly in neuropharmacology:
- Drug Development: Its unique properties make it a valuable tool for developing novel drugs targeting NMDA receptors.
- Neurochemical Studies: It serves as a model compound for studying receptor interactions and mechanisms of action related to excitatory neurotransmission .
- Potential Therapeutics: The compound's ability to modulate glutamate signaling positions it as a candidate for treating conditions like epilepsy and neurodegenerative diseases .
Research has demonstrated that Argiotoxin 636 acts as a fast-binding blocker at NMDA receptors, specifically targeting the GluN1/2A subunit. Its interaction profile reveals:
- Binding Dynamics: It binds rapidly to the receptor ion channel, indicating potential for acute effects on synaptic transmission.
- Mutational Analysis: Studies involving mutations in receptor subunits have provided insights into how Argiotoxin 636 interacts with specific sites within the receptor complex .
These interaction studies are critical for understanding how this toxin can be utilized in therapeutic contexts.
Several compounds share structural and functional similarities with Argiotoxin 636. Notable examples include:
| Compound Name | Description | Unique Features |
|---|---|---|
| Spermidine | A naturally occurring polyamine involved in cellular growth. | Less selective than Argiotoxin 636 for NMDA receptors. |
| Spermine | Another polyamine that plays roles in cellular functions and stabilization of DNA structures. | Broader biological roles; not primarily a neurotoxin. |
| Agmatine | A biogenic amine derived from arginine; involved in neurotransmission. | Different mechanism of action; less potent at NMDA receptors compared to Argiotoxin 636. |
Uniqueness
What distinguishes Argiotoxin 636 from these similar compounds is its high potency and selectivity for NMDA receptors, making it particularly valuable in neuropharmacological research and potential therapeutic applications .







